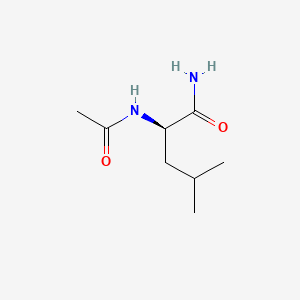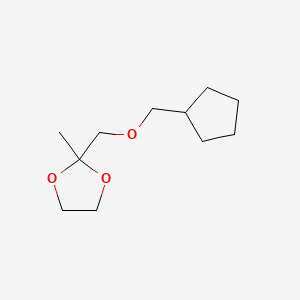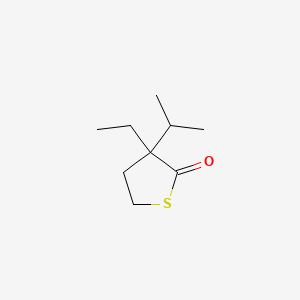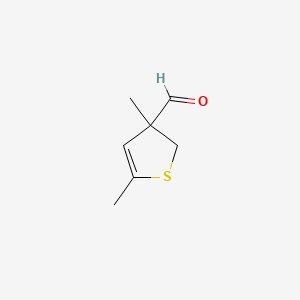
Thallium(I) perrhenate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thallium(I) perrhenate is an inorganic compound with the chemical formula TlReO₄. It is composed of thallium in the +1 oxidation state and the perrhenate anion. This compound is known for its unique properties and applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Thallium(I) perrhenate can be synthesized through a reaction between thallium(I) hydroxide and perrhenic acid. The reaction typically occurs in an aqueous medium and can be represented as follows: [ \text{TlOH} + \text{HReO}_4 \rightarrow \text{TlReO}_4 + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound involves the extraction of thallium from its ores, followed by its conversion to thallium(I) hydroxide. This hydroxide is then reacted with perrhenic acid to produce this compound. The process requires careful control of reaction conditions to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: Thallium(I) perrhenate undergoes various chemical reactions, including:
Oxidation: Thallium(I) can be oxidized to thallium(III) in the presence of strong oxidizing agents.
Reduction: The perrhenate anion can be reduced to rhenium metal or lower oxidation states of rhenium.
Substitution: this compound can participate in substitution reactions where the perrhenate anion is replaced by other anions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.
Reduction: Reducing agents such as hydrogen gas or zinc in acidic conditions.
Substitution: Various anions like chloride or sulfate in aqueous solutions.
Major Products:
Oxidation: Thallium(III) compounds and rhenium oxides.
Reduction: Rhenium metal and thallium(I) salts.
Substitution: Thallium(I) salts with different anions.
Wissenschaftliche Forschungsanwendungen
Thallium(I) perrhenate has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other thallium and rhenium compounds.
Biology: Investigated for its potential effects on biological systems, although its toxicity limits its use.
Medicine: Limited use due to toxicity, but studied for potential radiopharmaceutical applications.
Industry: Utilized in the production of high-purity rhenium and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism by which thallium(I) perrhenate exerts its effects involves the interaction of thallium ions with biological molecules. Thallium ions can replace potassium ions in biological systems due to their similar ionic radii, disrupting cellular processes. The perrhenate anion can also participate in redox reactions, affecting cellular redox balance.
Vergleich Mit ähnlichen Verbindungen
Thallium(I) sulfate (Tl₂SO₄): Similar in terms of thallium content but different anion.
Thallium(I) chloride (TlCl): Contains thallium in the +1 oxidation state with chloride anion.
Perrhenic acid (HReO₄): Contains the perrhenate anion but lacks thallium.
Uniqueness: Thallium(I) perrhenate is unique due to the combination of thallium and perrhenate ions, offering distinct chemical properties and reactivity compared to other thallium or rhenium compounds.
Eigenschaften
Molekularformel |
O4ReTl |
|---|---|
Molekulargewicht |
454.59 g/mol |
IUPAC-Name |
oxido(trioxo)rhenium;thallium(1+) |
InChI |
InChI=1S/4O.Re.Tl/q;;;-1;;+1 |
InChI-Schlüssel |
IMYLVRAMODITQH-UHFFFAOYSA-N |
Kanonische SMILES |
[O-][Re](=O)(=O)=O.[Tl+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4a,5,9,10,11,12-Hexahydro-1-bromo-3-methoxy-11-formyl-6h-benzofuro[3a,3,2-ef][2]benzazepin-6-one](/img/structure/B13836963.png)

![5-(Acetylamino)-2-[2-[4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B13836988.png)
![tert-butyl N-[(1R)-2-(dimethylamino)-1-phenylethyl]carbamate](/img/structure/B13836993.png)
![2-[(S)-(Diphenyl-methyl)sulfinyl-d10]-acetic Acid; (S)-(-)-Modafinil Acid-d10](/img/structure/B13837008.png)
![(1S,8aS,8bR)-1-[(1R)-1-hydroxyethyl]-5-methoxy-2-oxo-5,6,7,8,8a,8b-hexahydro-1H-azeto[1,2-b]isoindole-4-carboxylic acid](/img/structure/B13837010.png)


![3-[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B13837025.png)
